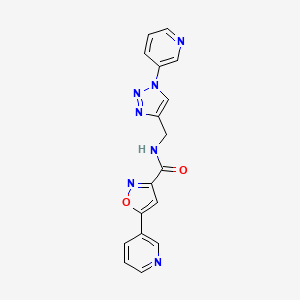

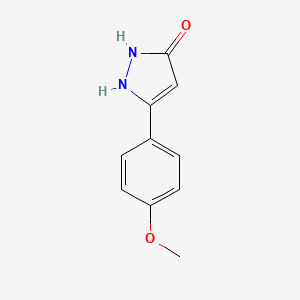

![molecular formula C17H16ClN3O2 B2455697 N-[(2-clorofenil)metil]-6,7-dimetoxiquinazolin-4-amina CAS No. 477860-01-8](/img/structure/B2455697.png)

N-[(2-clorofenil)metil]-6,7-dimetoxiquinazolin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolinamine, which is a type of organic compound known as a quinazoline . Quinazolines and their derivatives are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one have been synthesized and their structures determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Mecanismo De Acción

Target of Action

The primary targets of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

It is known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body after administration .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of studies. It is also relatively stable and can be stored for long periods of time. However, N-(2-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine is also relatively expensive and can be toxic if not used properly.

Direcciones Futuras

N-(2-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine has potential applications in the fields of drug discovery, medicinal chemistry, and pharmacology. It could be used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. It could also be used in the development of new compounds with potential neuroprotective and anti-depressant effects. Additionally, N-(2-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine could be used to develop compounds with potential anti-inflammatory and analgesic effects.

Métodos De Síntesis

N-(2-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine can be synthesized through several different methods. One of the most common methods is the reaction of 2-chlorobenzyl chloride with 6,7-dimethoxy-4-quinazolinamine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a solvent, such as dichloromethane, and the product is then purified by column chromatography.

Aplicaciones Científicas De Investigación

- Los derivados de quinazolina han llamado la atención debido a su potencial antibacteriano . Los investigadores han explorado las propiedades antimicrobianas de varios derivados de quinazolinona, incluido nuestro compuesto de interés. Investigar su eficacia contra cepas bacterianas podría proporcionar información valiosa para el desarrollo de fármacos.

- Las quinazolinas y las quinazolinonas sirven como andamios privilegiados en la química medicinal. Algunos compuestos derivados de quinazolina, como erlotinib y gefitinib, son fármacos aprobados para el tratamiento del cáncer de pulmón y páncreas . Estudios adicionales sobre la actividad anticancerígena de nuestro compuesto pueden revelar nuevas vías terapéuticas.

- Las quinazolinonas exhiben propiedades antiinflamatorias . Comprender cómo nuestro compuesto modula las vías inflamatorias podría contribuir al desarrollo de fármacos antiinflamatorios.

- Las quinazolinonas se han investigado como anticonvulsivos . Explorar los efectos de nuestro compuesto sobre la excitabilidad neuronal y los modelos de convulsiones puede revelar sus propiedades anticonvulsivas.

- Las quinazolinas y las quinazolinonas han mostrado promesa como agentes antifúngicos . Evaluar la eficacia de nuestro compuesto contra patógenos fúngicos podría ser relevante para el tratamiento de infecciones fúngicas.

- Los investigadores han estudiado la SAR de los derivados de quinazolinona . Investigar cómo las modificaciones estructurales específicas afectan la actividad biológica del compuesto mejorará nuestra comprensión.

Actividad Antibacteriana

Propiedades Anticancerígenas

Efectos Antiinflamatorios

Potencial Anticonvulsivo

Actividad Antifúngica

Relación Estructura-Actividad (SAR)

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are not fully understood due to limited research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The presence of the quinazoline ring may allow it to interact with enzymes that recognize this structure . The nature of these interactions could be influenced by the compound’s electron-rich aromatic system, which could participate in pi stacking interactions with aromatic amino acids in proteins .

Cellular Effects

Based on its structural similarity to other quinazoline derivatives, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Based on its structure, it could potentially undergo phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYUQDDYPQHREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)

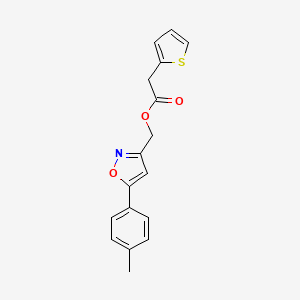

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)

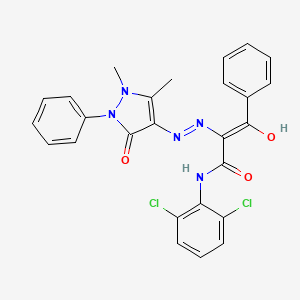

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)

![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

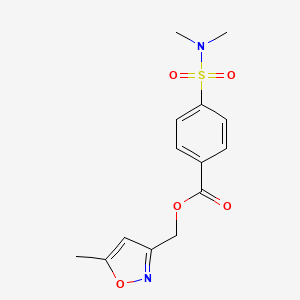

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)

![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)